N-ethylpropan-2-imine
CAS No.: 15673-04-8
Cat. No.: VC21047011
Molecular Formula: C8H19N
Molecular Weight: 85.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15673-04-8 |
|---|---|
| Molecular Formula | C8H19N |
| Molecular Weight | 85.15 g/mol |
| IUPAC Name | N-ethylpropan-2-imine |
| Standard InChI | InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3 |
| Standard InChI Key | AEJXDZMWIUEKBG-UHFFFAOYSA-N |
| SMILES | CCN=C(C)C |
| Canonical SMILES | CC(C)(C)CCN(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
N-ethylpropan-2-imine has the molecular formula C₅H₁₁N and a molecular weight of 85.15 g/mol. Its structure features a carbon-nitrogen double bond with an ethyl group (C₂H₅) attached to the nitrogen atom and an isopropyl group connected to the carbon participating in the double bond .
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 15673-04-8 |
| Molecular Formula | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol |
| IUPAC Name | N-ethylpropan-2-imine |
| InChI | InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3 |
| InChIKey | OZMMUKDOYJJPHK-UHFFFAOYSA-N |
| SMILES | CCN=C(C)C |
Synthesis Methods
Condensation Reactions
The primary method for synthesizing N-ethylpropan-2-imine involves the condensation of ethylamine with acetone (propan-2-one). This reaction typically proceeds with the removal of water (H₂O) as a byproduct. The general reaction can be represented as:
CH₃CH₂NH₂ + (CH₃)₂CO → CH₃CH₂N=C(CH₃)₂ + H₂O
This condensation is often catalyzed by acids to enhance the reaction rate and improve yields.
Catalytic Approaches
Various catalysts have been employed to optimize the synthesis of N-ethylpropan-2-imine:
| Catalyst Type | Reaction Conditions | Advantages |
|---|---|---|
| p-Toluenesulfonic acid | Room temperature, organic solvent | Enhanced reaction rate, mild conditions |
| Metal oxide catalysts | 90-110°C, dimethylbenzene solvent | Higher yields, industrial scalability |
| Cobalt nitrate with magnesium oxide | Reflux conditions, xylene solvent | Improved selectivity, reduced side reactions |
These catalytic approaches significantly improve reaction efficiency, allowing for industrial-scale production .
Industrial Production Methods
In industrial settings, N-ethylpropan-2-imine production often employs continuous flow processes to ensure efficient and consistent yields. Azeotropic distillation techniques are frequently utilized to remove water and drive the reaction to completion. This approach is particularly valuable for large-scale manufacturing, where reaction equilibrium must be shifted toward product formation.
Chemical Reactions
Oxidation Reactions
N-ethylpropan-2-imine undergoes oxidation reactions when treated with appropriate oxidizing agents. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions typically yield oximes or nitriles as products. The oxidation process involves the attack of the oxidizing agent on the carbon-nitrogen double bond, leading to rearrangement or functional group transformations.
Reduction Reactions
Reduction of N-ethylpropan-2-imine typically leads to the formation of the corresponding amine, N-ethylpropan-2-amine (also known as N-ethylisopropylamine). Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reduction reaction converts the carbon-nitrogen double bond (C=N) to a single bond (C-N), resulting in a saturated amine product.
The thermochemistry data for the reduction reaction has been studied:
| Reaction | ΔrH° (kJ/mol) | Method | Reference |
|---|---|---|---|
| H₂ + C₅H₁₁N = C₅H₁₃N | 91.6 ± 4.1 | Chyd | Hafelinger and Steinmann, 1977 |
This enthalpy value indicates the reaction is endothermic in the forward direction .
Substitution Reactions
The carbon-nitrogen double bond in N-ethylpropan-2-imine is electrophilic, making it susceptible to nucleophilic attack. This property enables various substitution reactions where the imine group is replaced by nucleophiles. Common reagents for these substitution reactions include Grignard reagents (RMgX) and organolithium compounds (RLi). The products of these reactions depend on the specific nucleophile used but generally result in substituted amines or higher-order imines.
Kinetic Studies
Research on the reaction kinetics of imines, including structures similar to N-ethylpropan-2-imine, has revealed important structure-reactivity relationships. Studies have measured both forward (k₁) and reverse (k₋₁) rate constants for imine formation and hydrolysis. These measurements provide insight into the equilibrium constants (Keq) and reaction mechanisms .
| Reaction Type | k₁ Range (L·mol⁻¹·s⁻¹) | k₋₁ Range (s⁻¹) | Keq Range (L·mol⁻¹) |
|---|---|---|---|
| Imine Formation | 0.7-10 | 1×10⁻⁶-360×10⁻⁶ | 12-3700 |
These kinetic parameters demonstrate how structural variations affect reaction rates and equilibria, which is essential for designing efficient synthetic routes involving imines like N-ethylpropan-2-imine .
Applications in Scientific Research
Chemical Synthesis
N-ethylpropan-2-imine serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable for creating more complex molecules, particularly in pharmaceutical and agrochemical development. The compound's ability to undergo diverse transformations enables chemists to use it as a building block for introducing specific structural elements into target molecules.
Biological Applications
In biological research, N-ethylpropan-2-imine and related compounds have been studied for their potential to modify biomolecules through imine formation and exchange reactions. These modifications can alter the properties and functions of peptides and proteins, providing valuable tools for investigating biological processes. The reversible nature of imine formation makes these compounds particularly useful for temporary or controllable modifications.
Pharmaceutical Research
Mechanism of Action
Reactivity Profile
The mechanism of action of N-ethylpropan-2-imine centers on the reactivity of its carbon-nitrogen double bond (C=N). This bond is electrophilic, making it susceptible to nucleophilic attack. The electrophilic carbon atom can interact with a variety of nucleophiles, initiating reactions that lead to new chemical transformations. This reactivity is fundamental to the compound's utility in organic synthesis and its potential biological interactions.
Reaction Pathway
The reaction pathway typically involves:
-
Nucleophilic attack on the electrophilic carbon of the C=N bond
-
Formation of a tetrahedral intermediate
-
Subsequent rearrangement or elimination steps to yield the final product
This mechanism underlies many of the chemical transformations that N-ethylpropan-2-imine can undergo, including condensation, hydrolysis, and substitution reactions.
Structure-Reactivity Relationships
Recent studies on structure-reactivity relationships in imine-type compounds have provided insights into how structural features affect reaction rates and equilibria. These relationships help predict the behavior of imines like N-ethylpropan-2-imine in various chemical environments and guide the design of more efficient synthetic pathways .
Comparison with Similar Compounds
Comparison with N-ethylisopropylamine
N-ethylisopropylamine (N-ethylpropan-2-amine) is structurally related to N-ethylpropan-2-imine but contains a single bond between nitrogen and carbon instead of a double bond. This fundamental difference results in distinct chemical properties:
| Property | N-ethylpropan-2-imine | N-ethylisopropylamine |
|---|---|---|
| Molecular Formula | C₅H₁₁N | C₅H₁₃N |
| Molecular Weight | 85.15 g/mol | 87.16 g/mol |
| Bond Type | C=N (double bond) | C-N (single bond) |
| Reactivity | Electrophilic at carbon | Nucleophilic at nitrogen |
| Boiling Point | Lower (estimated) | 70-73°C |
| Density | Not available | 0.72 g/mL at 25°C |
The amine form is less reactive toward nucleophiles but can act as a nucleophile itself in various reactions .
Comparison with Other Imine Derivatives
Other related imines include:
-
N-methylpropan-2-imine: Contains a methyl group instead of an ethyl group attached to the nitrogen
-
N-ethylbutan-2-imine: Features a longer carbon chain in the alkyl portion
These structural variations result in differences in physical properties, reactivity, and potential applications. The specific structural features of N-ethylpropan-2-imine give it unique characteristics compared to these related compounds.
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